molecular formula C12H12FN3O2 B147788 ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate CAS No. 138907-68-3

ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate

Cat. No. B147788
M. Wt: 249.24 g/mol
InChI Key: RPPPCKSHIYWAPW-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate is a chemical compound that has been the subject of various studies due to its potential applications in medicinal chemistry and material science. The compound is characterized by the presence of a pyrazole ring, a common motif in many pharmacologically active molecules, and a fluorophenyl group which can influence the electronic properties and bioactivity of the compound.

Synthesis Analysis

The synthesis of related ethyl 5-amino-1H-pyrazole-4-carboxylate derivatives has been reported in several studies. For instance, a series of novel ethyl 5-(4-aminophenyl)-1H-pyrazole-3-carboxylate derivatives were designed and synthesized, showing potential as contraceptive acrosin inhibitory agents . Another study described the synthesis of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate through a one-pot condensation reaction, which could be related to the synthesis of the compound . Additionally, the synthesis of ethyl 6-amino-4-aryl-5-cyano-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylates through a four-component reaction has been reported, which may offer insights into the synthetic pathways for the target compound .

Molecular Structure Analysis

The molecular structure of ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate can be inferred from related compounds. For example, the crystal structure of ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate was determined by X-ray structure analysis, revealing that the pyran and pyrazole rings are almost coplanar and the phenyl ring is almost perpendicular to these two rings . This information can be useful in predicting the geometry and electronic structure of the compound .

Chemical Reactions Analysis

The reactivity of ethyl 5-amino-1H-pyrazole-4-carboxylate derivatives has been explored in various studies. For instance, ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate was used in selective cyclocondensation reactions to synthesize partially hydrogenated pyrazolo[3,4-b]pyridin-3-ones . This suggests that the compound of interest may also participate in cyclocondensation reactions and could be a precursor to a variety of heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate can be deduced from studies on similar compounds. For example, the synthesis and characterization of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate included spectroscopic and single crystal X-ray structural analysis, providing insights into the compound's stability and electronic properties . The study of N-acetylated derivatives of ethyl 3-amino-1H-pyrazole-4-carboxylate also provided valuable information on the spectroscopic characteristics and reactivity of the compound .

Scientific Research Applications

Crystal Structure Analysis

  • Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate has been involved in the synthesis of related compounds, such as Ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate. These compounds have been analyzed for their crystal structure, providing insights into their molecular configuration and interactions (Kumar et al., 2018).

Synthesis of Novel Fluorescent Molecules

  • The compound has been used as a precursor in the synthesis of novel fluorescent molecules like trifluoromethylated pyrazolo[1,5-a]pyrimidine. These molecules exhibit stronger fluorescence intensity than their methyl analogues, indicating potential applications in fluorescence-based technologies (Wu et al., 2006).

Biological Activity Studies

  • Derivatives of ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate have been studied for their biological activities. For instance, specific derivatives have shown effective inhibition on the proliferation of cancer cell lines (Liu et al., 2016).

Corrosion Inhibition Research

  • Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate-related compounds have been investigated as corrosion inhibitors for mild steel, showing high efficiency and contributing to industrial applications like metal pickling processes (Dohare et al., 2017).

Synthesis of Pyrazolo[3,4-b]pyridin-3-ones

  • The compound has been used in the selective synthesis of partially hydrogenated pyrazolo[3,4-b]pyridin-3-ones, demonstrating its utility in creating specialized chemical structures (Lebedˈ et al., 2012).

Fungicidal and Plant Growth Regulation Activities

  • Some derivatives of ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate have shown potential in fungicidal and plant growth regulation activities, indicating applications in agriculture and plant sciences (Minga, 2005).

Auxin Activities and Agricultural Applications

  • Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate-related compounds have been synthesized and studied for their auxin activities, though the activities were not found to be high. This research contributes to understanding the potential agricultural applications of these compounds (Yue et al., 2010).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

ethyl 5-amino-1-(4-fluorophenyl)pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN3O2/c1-2-18-12(17)10-7-15-16(11(10)14)9-5-3-8(13)4-6-9/h3-7H,2,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPPPCKSHIYWAPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60350952
Record name Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60350952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate

CAS RN

138907-68-3
Record name Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60350952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a stirred suspension of 4-fluorophenylhydrazine hydrochloride (9.76 g, 60 mmol) in ethanol (250 ml) was added triethylamine (9.2 ml, 62 mmol) and to the resulting amber solution was added ethyl 2-cyano-3-ethoxyacrylate (10.15 g, 60 mmol). The solution was heated at reflux temperature for 3.5 hours. The solution was allowed to cool to room temperature and after standing overnight the resultant solid was filtered off, washed with small amount of ethanol and then ether before being dried under vacuum to give the title compound (12.1 g) as an off white solid.
Quantity
9.76 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
9.2 mL
Type
reactant
Reaction Step Two
Quantity
10.15 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A stirred mixture of 11.38 g (70.0 mmole) of a commercially available sample of 4-fluorophenylhydrazine hydrochloride, 11.84 g (70.0 mmole) of ethyl (ethoxymethylene)cyanoacetate and 9.67 g (70.0 mmole) of potassium carbonate in 100 ml of ethanol was refluxed overnight and then treated with 300 ml of water. The precipitate was filtered and dried in vacuo to furnish 12.87 g (74% yield) of pale yellow crystalline solid. The sample was recrystallized from ethanol m.p. 151-2° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
11.84 g
Type
reactant
Reaction Step One
Quantity
9.67 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
YJ Heo, MK Jeon - Tetrahedron, 2017 - Elsevier
This work describes a solid-phase synthetic method for building a compound library of N-alkyl-4-alkylamino-1-aryl-1H-pyrazolo[3,4-d]pyrimidine-6-carboxamide derivatives, that are …
Number of citations: 7 www.sciencedirect.com

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